Cas no 83410-17-7 (PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-)

4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. The presence of chloro and iodo substituents at the 4- and 5-positions, respectively, enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it a versatile intermediate for constructing complex heterocyclic frameworks. The methyl group at the 6-position contributes to steric and electronic modulation, while the phenyl ring at the 2-position provides stability and potential for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule inhibitors and agrochemicals. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- structure
83410-17-7 structure
Product name:PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-
CAS No:83410-17-7
MF:C11H8N2ClI
MW:330.552
CID:3522717
PubChem ID:12795370

PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- Chemical and Physical Properties

Names and Identifiers

    • PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-
    • 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
    • DTXSID301260036
    • AKOS015637183
    • 83410-17-7
    • CS-0045948
    • Inchi: InChI=1S/C11H8ClIN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3
    • InChI Key: KMJAOCXQWAFRSG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 329.94207Da
  • Monoisotopic Mass: 329.94207Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25.8Ų

PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM337879-250mg
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 95%+
250mg
$354 2023-02-01
Chemenu
CM337879-1g
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 95%+
1g
$1150 2021-08-18
Chemenu
CM337879-250mg
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 95%+
250mg
$499 2021-08-18
Chemenu
CM337879-100mg
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 95%+
100mg
$212 2023-02-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116588-1g
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 97%
1g
¥6897.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116588-250mg
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 97%
250mg
¥2993.00 2024-07-28
Chemenu
CM337879-100mg
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 95%+
100mg
$276 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116588-100mg
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 97%
100mg
¥1656.00 2024-07-28
Chemenu
CM337879-1g
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
83410-17-7 95%+
1g
$707 2023-02-01

PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL- Related Literature

Additional information on PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL-

Chemical Compound CAS No. 83410-17-7: PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL

The chemical compound with CAS number 83410-17-7, known as PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are fundamental in various biological and synthetic processes. The structure of this molecule is characterized by a pyrimidine ring system with specific substituents: a chlorine atom at position 4, an iodine atom at position 5, a methyl group at position 6, and a phenyl group at position 2. These substituents impart unique chemical and physical properties to the compound, making it a subject of interest for both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the precise synthesis of PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL through various methodologies. Researchers have explored both traditional and modern techniques to achieve high yields and purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the integrity of the molecule's functional groups. Additionally, computational chemistry tools have been employed to predict the optimal reaction conditions and intermediates, further enhancing the efficiency of synthesis.

The physical properties of PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL are critical for its potential applications. The compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, indicative of its aromaticity and conjugation within the pyrimidine ring. These properties make it suitable for applications in optoelectronic materials and sensors.

In terms of biological activity, PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-2-PHENYL has shown promising results in recent studies. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific kinase enzymes involved in tumor progression. Preclinical studies have demonstrated selective cytotoxicity against various cancer cell lines without significant toxicity to normal cells. Furthermore, the compound has been explored for its antiviral properties, particularly against RNA viruses such as influenza A and Zika virus.

The substitution pattern on the pyrimidine ring plays a pivotal role in determining the compound's reactivity and selectivity. The presence of electron-withdrawing groups like chlorine and iodine at positions 4 and 5 enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attacks. Conversely, the methyl group at position 6 provides steric hindrance, which can influence both synthetic transformations and biological interactions.

From a materials science perspective, PYRIMIDINE, 4-CHLORO-5-IODO-6-METHYL-

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